2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
CAS No.:
Cat. No.: VC13821765
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2O |
|---|---|
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 2,4-dichloro-6-(oxan-4-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2 |
| Standard InChI Key | XEABGXMPIACJHJ-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=CC(=NC(=N2)Cl)Cl |
| Canonical SMILES | C1COCCC1C2=CC(=NC(=N2)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with two chlorine atoms and a tetrahydro-2H-pyran-4-yl group. The pyran ring adopts a chair conformation, contributing to the compound’s stereochemical stability . Key structural identifiers include:
Physicochemical Data
Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.02429 | 146.2 |
| [M+Na]+ | 255.00623 | 161.8 |
| [M+NH4]+ | 250.05083 | 155.4 |
| [M-H]- | 231.00973 | 150.8 |
These values aid in distinguishing the compound from structural analogs during analytical profiling .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A representative protocol involves:
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Starting Material: 2,4,6-Trichloropyrimidine reacts with tetrahydro-2H-pyran-4-ylboronic acid under Suzuki-Miyaura coupling conditions to introduce the pyran group .
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Chlorination: Selective chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) .
Optimization Strategies
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Solvent System: Dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .
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Temperature Control: Reactions conducted at 80–100°C improve yield while minimizing side products .
A comparative analysis of synthetic conditions is summarized below:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMF | DMSO |
| Catalyst | Cs₂CO₃ | NaH |
| Yield (%) | 69 | 85 |
Data adapted from methodologies described in .
Chemical Reactivity and Functional Group Analysis
Chlorine Substituents
The electron-withdrawing chlorine atoms at positions 2 and 4 activate the pyrimidine ring for further functionalization. For example:
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Nucleophilic Substitution: Displacement of chlorine with amines or alkoxides under basic conditions yields diamino or dialkoxy derivatives.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable aryl or alkyl group introduction .
Tetrahydro-2H-pyran-4-yl Group
The pyran ring enhances solubility and modulates pharmacokinetic properties. Its ether oxygen participates in hydrogen bonding, influencing target binding affinity .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Signals at δ 1.16–1.65 ppm correspond to the pyran ring’s methylene groups, while aromatic protons resonate at δ 5–6 ppm .
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HRMS: A molecular ion peak at m/z 232.01646 ([M]+) confirms the molecular formula .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 8.2 minutes.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling chlorination at specific pyrimidine positions remains difficult, necessitating advanced directing-group strategies .
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Scalability: Multi-step protocols require optimization for industrial-scale production .
Pharmacological Development
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